molecular formula C17H13F2N3O2 B12519813 3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide CAS No. 819076-88-5

3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide

Cat. No.: B12519813
CAS No.: 819076-88-5
M. Wt: 329.30 g/mol
InChI Key: ORGCGIYBOKFQTL-UHFFFAOYSA-N
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Description

3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is known for its unique chemical structure, which includes a pyrazole ring substituted with a difluorophenyl group and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2,6-difluorophenylmethanol, which is then reacted with 4-hydroxybenzaldehyde to form the corresponding methoxyphenyl derivative. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

819076-88-5

Molecular Formula

C17H13F2N3O2

Molecular Weight

329.30 g/mol

IUPAC Name

3-[4-[(2,6-difluorophenyl)methoxy]phenyl]pyrazole-1-carboxamide

InChI

InChI=1S/C17H13F2N3O2/c18-14-2-1-3-15(19)13(14)10-24-12-6-4-11(5-7-12)16-8-9-22(21-16)17(20)23/h1-9H,10H2,(H2,20,23)

InChI Key

ORGCGIYBOKFQTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)COC2=CC=C(C=C2)C3=NN(C=C3)C(=O)N)F

Origin of Product

United States

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